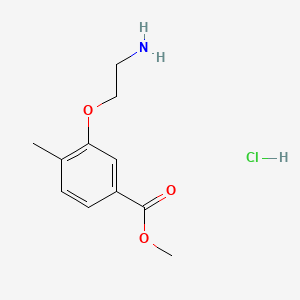

Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride

Description

Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride (CAS: 231,68098) is a benzoic acid derivative featuring a methyl ester group at position 4, a 2-aminoethoxy substituent at position 3, and a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₃ with a molecular weight of 231.68 g/mol . This compound is structurally characterized by its aromatic ring, polar aminoethoxy side chain, and hydrophilic hydrochloride counterion, which collectively influence its solubility and reactivity.

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl 3-(2-aminoethoxy)-4-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8-3-4-9(11(13)14-2)7-10(8)15-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H |

InChI Key |

VOUJVEOTECYQLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)OCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride typically involves the esterification of 3-(2-aminoethoxy)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Substituted Benzoate Esters with Aminoethoxy Groups

- Methyl 4-(2-aminoethoxy)benzoate hydrochloride (CAS: on request, C₁₀H₁₄ClNO₃, MW 231.68): Differs in the position of the aminoethoxy group (position 4 vs. 3).

- 4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride (CAS: on request, C₁₁H₁₆ClNO₄, MW 261.71): Replaces the methyl ester with a carboxylic acid and adds a methoxy group at position 3. The increased polarity from the -COOH group enhances water solubility but may reduce membrane permeability compared to the methyl ester variant .

Aminoethyl-Substituted Local Anesthetics

- Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl, MW 344.88): A 3-amino-2-butyloxybenzoate ester with a diethylaminoethyl side chain. Unlike the target compound, Metabutoxycaine has a bulkier alkyl chain and tertiary amine, contributing to prolonged local anesthetic effects due to increased lipophilicity and tissue retention .

- 2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate monohydrochloride (C₁₇H₂₈N₂O₃·HCl, MW 344.88): Features a butoxy group and diethylaminoethyl ester. The extended alkoxy chain enhances lipid solubility, favoring nerve membrane interaction, while the target compound’s methyl group offers simpler metabolic pathways .

Physicochemical Properties

Key Observations :

- Hydrochloride Salts : All compounds exhibit improved aqueous solubility due to ionic character.

- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring passive diffusion across biological membranes .

Biological Activity

Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its benzoate structure, which includes an aminoethoxy group that may contribute to its biological activity. The presence of the methyl group on the benzene ring suggests potential lipophilicity, which can enhance cellular permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar functionalities have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : In a study evaluating the cytotoxic effects of related benzoate derivatives, it was found that certain compounds exhibited IC50 values as low as 3.57 µM against HepG2 liver cancer cells, indicating potent anticancer properties .

- Mechanism of Action : The mechanism often involves inducing apoptosis and cell cycle arrest. For example, compounds were shown to cause G2/M phase arrest in cancer cells, leading to increased cell death rates .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Similar compounds have shown promising results against various microbial strains.

- Efficacy Against Bacteria and Fungi : In vitro studies indicate that related benzoate derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition rates comparable to established antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were found to be in a range that suggests effectiveness in clinical applications, warranting further exploration into their use as antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Compounds within this chemical class have demonstrated significant radical scavenging activities.

- Research Findings : In antioxidant assays such as DPPH and ABTS, certain derivatives showed radical scavenging activities exceeding 90%, which is comparable to standard antioxidants like vitamin C .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-hydroxy-4-methylbenzoic acid methyl ester with 2-aminoethyl chloride, followed by HCl salt formation. Key steps include:

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity, while HPLC (Chromolith® Silica column, isocratic elution with 0.1% TFA in acetonitrile/water) confirms ≥98% purity .

Q. Which analytical techniques are most effective for structural characterization?

- Core Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves the aromatic protons (δ 6.8–7.4 ppm), methyl ester (δ 3.8 ppm), and aminoethoxy chain (δ 2.7–3.5 ppm). Confirm absence of residual solvents (e.g., ethanol) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 244.1 (free base) and isotopic clusters for Cl⁻ .

Q. How can aqueous solubility challenges be mitigated for in vitro assays?

- Strategies :

- Use hydrochloride salt form to enhance solubility (typically >50 mg/mL in PBS at pH 4–6) .

- For neutral pH assays, employ co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomeric by-products?

- Challenge : Isomeric contamination (e.g., 4-aminoethoxy regioisomers) may arise during synthesis.

- Solutions :

- Temperature Control : Perform coupling at 0–5°C to suppress side reactions .

- Chiral Separation : Use HPLC with a Chiralpak® IA column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers .

- Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) .

Q. What strategies resolve contradictions in spectral data during degradation studies?

- Case Study : Discrepancies in MS/MS fragmentation patterns may indicate hydrolytic degradation (e.g., ester cleavage).

- Approach :

- Forced Degradation : Expose the compound to heat (60°C, 48 hr), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via UPLC-PDA (220 nm) .

- High-Resolution MS : Identify degradation products (e.g., 3-(2-aminoethoxy)-4-methylbenzoic acid, m/z 212.0923) using Q-TOF .

Q. Which in vitro models are suitable for evaluating biological activity?

- Target Screening :

- Enzyme Assays : Test inhibition of tyrosine kinase or AMPK using fluorescence polarization (IC₅₀ determination) .

- Cell-Based Models : Use HEK-293 or HepG2 cells for cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated proteins) .

Q. How to design stability studies under varying storage conditions?

- Protocol :

- Long-Term Stability : Store at -20°C (desiccated) and analyze purity monthly via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation using peak area normalization .

- Key Metrics : Acceptable stability if purity remains ≥95% over 6 months .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

- Root Cause : Variability may arise from polymorphic forms or hygroscopicity.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.